N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide
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Description
N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide is a useful research compound. Its molecular formula is C25H25FN4O and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Dopamine Transporter Ligands
Research has shown that analogs of N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide, such as those in the GBR 12935 and GBR 12909 series, have been synthesized and evaluated as dopamine transporter (DAT) ligands. These analogs exhibit high affinity and selectivity for the DAT and have been studied for their effects on locomotor activity in rats, showing similar activity to their parent compounds (Matecka et al., 1997).
Development of Therapeutic Agents
Studies have explored the development of potential therapeutic agents related to this chemical. For instance, oxygenated analogs of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines, like GBR 12935 and GBR 12909, have been investigated as extended-action cocaine-abuse therapeutic agents (Lewis et al., 1999).
Synthesis and Binding Properties
Research also includes the synthesis and evaluation of bridged piperazine analogues of this compound. These studies focus on their ability to bind to the dopamine transporter (DAT) and their potential in inhibiting dopamine uptake. Some of these analogues have shown high affinity and selectivity for the DAT (Zhang et al., 2000).
Novel Piperazine Containing Hydrazone Derivatives
Further research includes the synthesis of novel piperazine containing hydrazone derivatives and their potential anticholinesterase activities. These derivatives were obtained via reaction with aromatic aldehydes and evaluated using Ellman’s spectrophotometric method (Kaya et al., 2016).
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O/c26-22-13-7-8-14-23(22)30-17-15-29(16-18-30)19-24(31)27-28-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNZDPHHSUABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.